![molecular formula C26H27FN4O3S B2748213 1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1170300-67-0](/img/structure/B2748213.png)
1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
Scientific Research Applications
Molecular Structure and Analysis
Research into compounds with structural similarities to 1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, such as piperazine derivatives, emphasizes the significance of crystal structure studies and density functional theory (DFT) calculations. These studies shed light on the reactive sites for electrophilic and nucleophilic nature of the molecules, providing essential information for drug design and synthesis (K. Kumara et al., 2017).
Anticancer and Radiosensitizer Applications
Compounds related to this compound have been studied for their potential as radiosensitizers and anticancer agents. These studies include the synthesis and characterization of potent derivatives against human liver cancer and melanoma cell lines, highlighting the role of sulfonamide and methoxy substitution in enhancing DNA fragmentation and acting as effective derivatives for hepatocellular carcinoma (Krishnakishore Majalakere et al., 2020).
Corrosion Inhibition
The application extends to the field of corrosion inhibition, where derivatives of benzimidazole, including those with piperazine rings, have shown effectiveness in protecting metals against corrosion in acidic environments. This is achieved through the formation of protective layers on the metal surface, demonstrating the compound's utility beyond biological applications (M. Yadav et al., 2016).
Central Nervous System Agents
Derivatives with structural similarities have been evaluated for their affinity to 5-HT1A and 5-HT2 receptors, showcasing their potential as central nervous system agents. This includes the study of compounds as presynaptic and postsynaptic 5-HT1A receptor antagonists, contributing to the understanding of their therapeutic potential in neuropsychiatric disorders (J. Mokrosz et al., 1994).
Mechanism of Action
Target of Action
Based on its structural similarity to other benzimidazole derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of a sulfonyl group and a piperazine ring in the structure may enhance its binding affinity to its targets .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in cell division, it may disrupt the cell cycle and inhibit cell proliferation
Pharmacokinetics
The presence of a sulfonyl group and a piperazine ring may influence its solubility and permeability, affecting its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of this compound depend on its targets and mode of action. If it inhibits cell division, it may lead to cell cycle arrest and apoptosis
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules in the body. For instance, the compound’s stability and activity may be affected by the acidic environment of the stomach or the enzymatic environment of the liver .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-2-[[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3S/c1-34-24-12-11-21(27)17-25(24)35(32,33)30-15-13-29(14-16-30)19-26-28-22-9-5-6-10-23(22)31(26)18-20-7-3-2-4-8-20/h2-12,17H,13-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQKQOVCEVMWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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